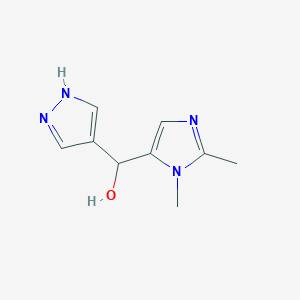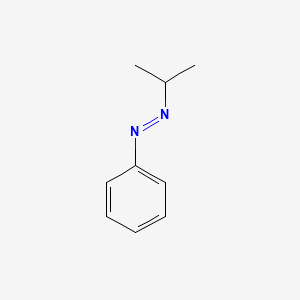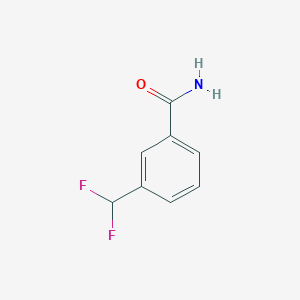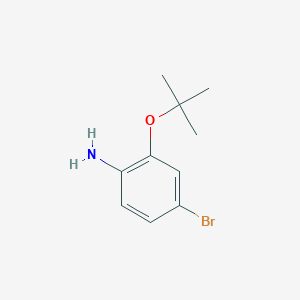
4-Bromo-2-(tert-butoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(tert-butoxy)aniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of a bromine atom at the fourth position and a tert-butoxy group at the second position on the aniline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(tert-butoxy)aniline typically involves the bromination of 2-(tert-butoxy)aniline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall scalability of the process.
化学反応の分析
Types of Reactions: 4-Bromo-2-(tert-butoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide, potassium tert-butoxide, solvents like methanol or ethanol.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Coupling Reactions: Biaryl compounds.
Oxidation and Reduction Reactions: Nitroso, nitro derivatives, or amines.
科学的研究の応用
4-Bromo-2-(tert-butoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-Bromo-2-(tert-butoxy)aniline depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form the final product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
4-Bromoaniline: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain reactions.
2-Bromo-4-(tert-butyl)aniline: Similar structure but with a tert-butyl group instead of tert-butoxy, affecting its reactivity and solubility.
4-Chloro-2-(tert-butoxy)aniline: Chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 4-Bromo-2-(tert-butoxy)aniline is unique due to the presence of both bromine and tert-butoxy groups, which influence its reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for selective reactions and the formation of diverse products.
特性
分子式 |
C10H14BrNO |
|---|---|
分子量 |
244.13 g/mol |
IUPAC名 |
4-bromo-2-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,12H2,1-3H3 |
InChIキー |
RLVWOUMHUSXBBH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=CC(=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068696.png)

![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)
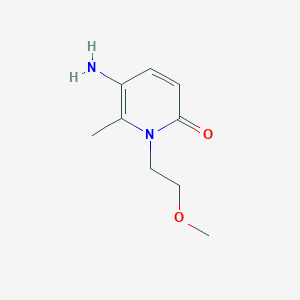

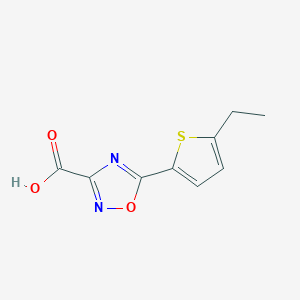
![1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)
![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)
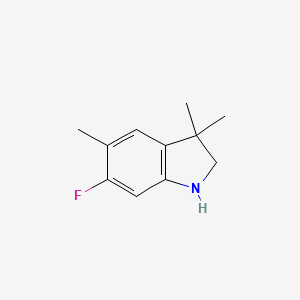

![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
